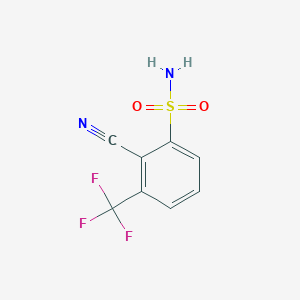
2-Cyano-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S It is characterized by the presence of a cyano group, a trifluoromethyl group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the cyano and trifluoromethyl groups onto a benzenesulfonamide scaffold. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonamide with a cyanating agent under suitable conditions. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-Cyano-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyano or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
2-Cyano-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-Cyano-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the cyano group.
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but with the trifluoromethyl group in a different position.
4-Cyano-3-(trifluoromethyl)benzenesulfonamide: Similar structure but with the cyano group in a different position.
Uniqueness
2-Cyano-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the cyano and trifluoromethyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these functional groups play a critical role.
特性
CAS番号 |
1197234-54-0 |
|---|---|
分子式 |
C8H5F3N2O2S |
分子量 |
250.20 g/mol |
IUPAC名 |
2-cyano-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-2-1-3-7(5(6)4-12)16(13,14)15/h1-3H,(H2,13,14,15) |
InChIキー |
IMBCBLLBPNMSNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





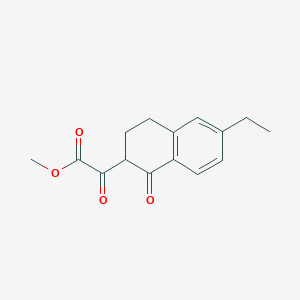
![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)
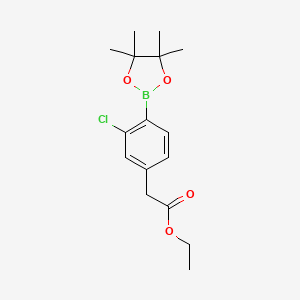
![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)
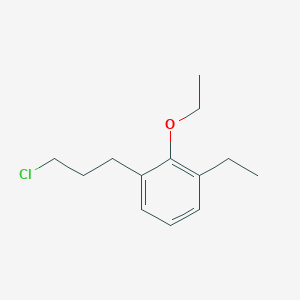
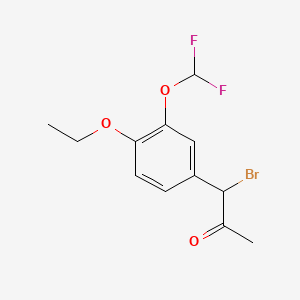
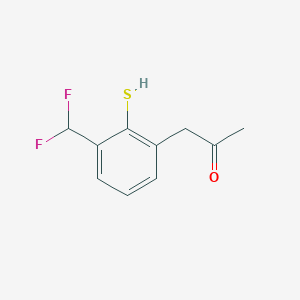
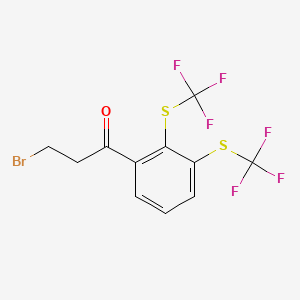
![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)

